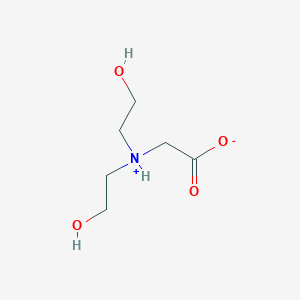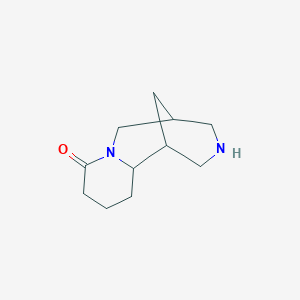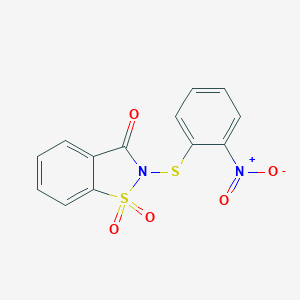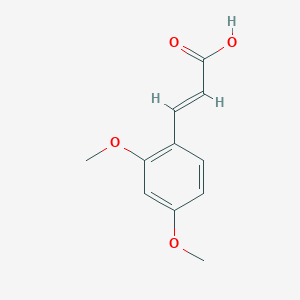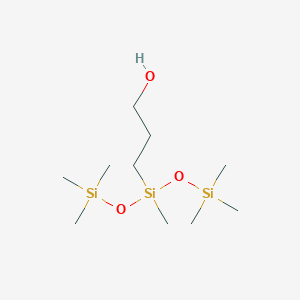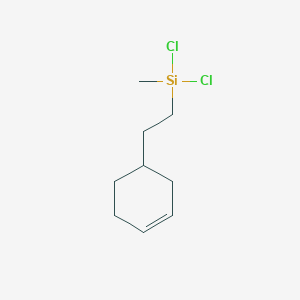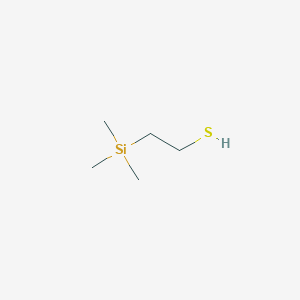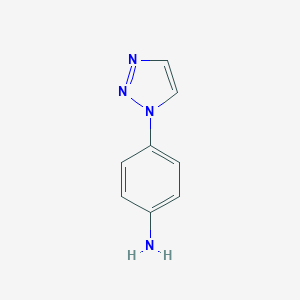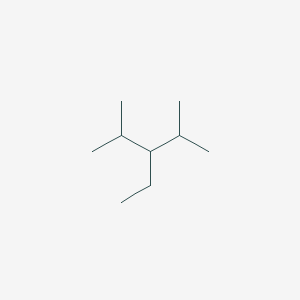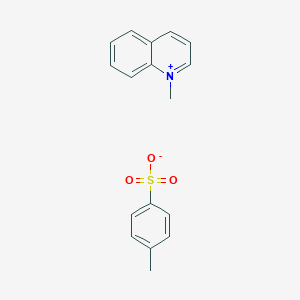
1-Methylquinolinium toluene-p-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylquinolinium toluene-p-sulphonate, also known as MQTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. The unique properties of MQTS make it a valuable tool for researchers in a variety of fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not fully understood. However, it is believed that the compound acts as a surfactant, reducing the interfacial tension between the two phases and promoting the transfer of reactants between them. 1-Methylquinolinium toluene-p-sulphonate has also been shown to exhibit catalytic activity in a variety of other chemical reactions, although the specific mechanisms involved in these processes are not well understood.
Effets Biochimiques Et Physiologiques
While 1-Methylquinolinium toluene-p-sulphonate has not been extensively studied for its biochemical and physiological effects, some research has suggested that the compound may have potential therapeutic applications. For example, one study found that 1-Methylquinolinium toluene-p-sulphonate was effective in inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the potential benefits and risks of using 1-Methylquinolinium toluene-p-sulphonate in a clinical setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methylquinolinium toluene-p-sulphonate in lab experiments is its high solubility in polar solvents. This property makes it easy to incorporate into a variety of experimental protocols. Additionally, 1-Methylquinolinium toluene-p-sulphonate is relatively inexpensive and readily available, making it a cost-effective option for researchers on a tight budget.
However, there are also some limitations to using 1-Methylquinolinium toluene-p-sulphonate in lab experiments. For example, the compound can be difficult to handle, as it is highly hygroscopic and can absorb moisture from the air. Additionally, the exact mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not well understood, which can make it difficult to optimize experimental protocols.
Orientations Futures
There are many potential future directions for research on 1-Methylquinolinium toluene-p-sulphonate. One area of interest is in the development of new synthetic methodologies using 1-Methylquinolinium toluene-p-sulphonate as a catalyst. Additionally, researchers may explore the potential therapeutic applications of 1-Methylquinolinium toluene-p-sulphonate, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylquinolinium toluene-p-sulphonate and its potential applications in a variety of scientific fields.
Méthodes De Synthèse
1-Methylquinolinium toluene-p-sulphonate can be synthesized through a simple reaction between 1-methylquinoline and toluene-p-sulphonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is highly soluble in polar solvents.
Applications De Recherche Scientifique
1-Methylquinolinium toluene-p-sulphonate has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a phase transfer catalyst in organic synthesis. 1-Methylquinolinium toluene-p-sulphonate has been shown to be highly effective in facilitating the transfer of reactants between immiscible phases, such as water and organic solvents. This property makes it a valuable tool for researchers working in the field of organic synthesis.
Propriétés
Numéro CAS |
16218-74-9 |
|---|---|
Nom du produit |
1-Methylquinolinium toluene-p-sulphonate |
Formule moléculaire |
C17H17NO3S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H10N.C7H8O3S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
UKQVAKKCHJNWPC-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
16218-74-9 |
Synonymes |
1-methylquinolinium toluene-p-sulphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



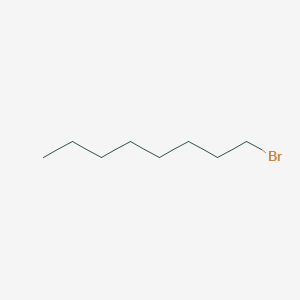
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
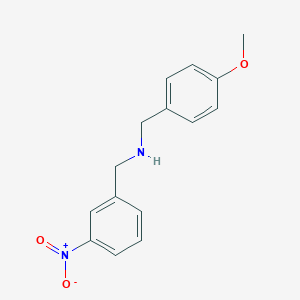
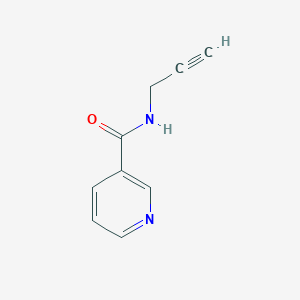
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
